Home > Products > Screening Compounds P52844 > Hydrocortisone tebutate
Hydrocortisone tebutate - 508-96-3

Hydrocortisone tebutate

Catalog Number: EVT-13887619
CAS Number: 508-96-3
Molecular Formula: C27H40O6
Molecular Weight: 460.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hydrocortisone tebutate belongs to the class of organic compounds known as glucocorticoids and mineralocorticoids, which are steroid hormones that play crucial roles in metabolism, immune response regulation, and electrolyte balance. Its chemical formula is C27H40O6C_{27}H_{40}O_{6}, with a molecular mass of approximately 460.60 g/mol. The compound is recognized under the CAS Registry Number 508-96-3 .

Synthesis Analysis

Methods and Technical Details

The synthesis of hydrocortisone tebutate typically involves the esterification of hydrocortisone with tert-butyl acetate. This process can be achieved through various methods, including:

  1. Esterification Reaction: This involves reacting hydrocortisone with tert-butyl acetate in the presence of an acid catalyst, which facilitates the formation of the ester bond.
  2. Purification Steps: After the reaction, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product from unreacted materials and by-products.
Hydrocortisone+tert butyl acetateAcid CatalystHydrocortisone tebutate+By products\text{Hydrocortisone}+\text{tert butyl acetate}\xrightarrow{\text{Acid Catalyst}}\text{Hydrocortisone tebutate}+\text{By products}
Molecular Structure Analysis

Structure and Data

The molecular structure of hydrocortisone tebutate consists of a steroid backbone with specific functional groups that confer its biological activity. The structural formula can be depicted as follows:

  • Molecular Formula: C27H40O6C_{27}H_{40}O_{6}
  • Molecular Mass: 460.60 g/mol
  • Melting Point: Approximately 168 °C .

The three-dimensional structure reveals a characteristic steroid framework with hydroxyl groups and an ester functional group that are essential for its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Hydrocortisone tebutate undergoes various chemical reactions that are significant in its application as a therapeutic agent:

  1. Hydrolysis: In aqueous environments, hydrocortisone tebutate can hydrolyze to release hydrocortisone and tert-butanol, which may affect its potency and duration of action.
  2. Oxidation: The compound may also be susceptible to oxidation under certain conditions, potentially leading to degradation products.

These reactions are crucial for understanding the stability and shelf-life of hydrocortisone tebutate in pharmaceutical formulations.

Mechanism of Action

Process and Data

Hydrocortisone tebutate exerts its effects primarily through binding to the glucocorticoid receptor, which leads to:

  1. Gene Regulation: Upon binding, the receptor-ligand complex translocates to the nucleus, where it influences gene expression related to inflammation and immune responses.
  2. Anti-inflammatory Effects: The compound reduces the production of pro-inflammatory cytokines and mediators, thereby alleviating symptoms associated with inflammatory conditions.

This mechanism underlies its efficacy in treating various dermatological disorders and other inflammatory diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hydrocortisone tebutate exhibits several notable physical and chemical properties:

  • Appearance: Typically a white or off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and acetone but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are essential for formulating effective pharmaceutical products that utilize hydrocortisone tebutate.

Applications

Scientific Uses

Hydrocortisone tebutate is widely used in clinical settings due to its potent anti-inflammatory effects. Its applications include:

  1. Dermatology: Treatment of inflammatory skin conditions such as eczema, psoriasis, and dermatitis.
  2. Allergy Management: Used in formulations aimed at reducing allergic reactions.
  3. Autoimmune Disorders: Employed in managing conditions like lupus erythematosus where inflammation plays a critical role.
Historical Development and Discovery of Hydrocortisone Tebutate

Early Synthetic Routes in Corticosteroid Esterification

The development of hydrocortisone esters emerged from efforts to optimize the pharmacokinetic properties of endogenous cortisol (hydrocortisone). Initial esterification approaches in the 1950s employed non-selective acyl chloride reactions, attaching carboxylic acid derivatives to hydroxyl groups across the corticosteroid skeleton. These early methods treated hydrocortisone with stoichiometric acid chlorides (e.g., butyryl chloride) in pyridine-dichloromethane mixtures, yielding complex product profiles containing mixtures of 21-O-monoesters, 17,21-O-diesters, and unreacted starting material [1]. The lack of positional selectivity stemmed from comparable reactivity of the C17α and C21 hydroxyl groups, both secondary alcohols with similar nucleophilicity [3].

A significant breakthrough came with the use of temporary protecting groups. Researchers exploited the differential acidity of the C21 hydroxyl (pKa ~12.9) versus the C17α hydroxyl (pKa ~14.9) by selectively deprotonating the C21 position with mild bases. Subsequent enol ester formation at C21 allowed transient protection, freeing the C17α hydroxyl for targeted esterification. For tebutate synthesis (17α-hydroxyl esterified with pivalic acid), this involved [1] [4]:

  • C21 Protection: Hydrocortisone + acetic anhydride → Hydrocortisone 21-acetate
  • C17 Esterification: Protected intermediate + pivaloyl chloride → 17α-tebutate-21-acetate
  • Deprotection: Selective hydrolysis of the 21-acetate under alkaline conditions

Table 1: Early Hydrocortisone Esterification Methods and Yields

Ester TypeReagents UsedReaction ConditionsPrimary ProductsApprox. Yield
Non-SelectiveButyryl Chloride, Pyridine0-5°C, 24h21-Monoester, 17,21-Diester40-55% Monoester
Protected (C21)Acetic Anhydride → Pivaloyl Cl0°C (anhydride), RT (acyl Cl)17-Tebutate-21-Acetate70-85%
Enzymatic*Lipases, Pivalic Acid Vinyl Esters37°C, pH 7.0 buffer17-Monoester (Limited Data)10-30%

*Note: Enzymatic approaches showed theoretical promise for selectivity but were impractical for industrial scale due to low yields and enzyme instability [1].

Evolution of Selective Esterification Strategies for 17α-Position Modification

The therapeutic rationale for targeting the 17α-position emerged from comparative studies of hydrocortisone esters. Hydrocortisone 17α-butyrate demonstrated significantly increased lipophilicity (logP increase of ~1.5 units) and topical anti-inflammatory potency (2-3 fold greater than unmodified hydrocortisone) while maintaining low systemic absorption and reduced mineralocorticoid effects [1] [6]. This spurred interest in synthesizing structurally analogous 17α-esters like tebutate (pivalate ester) with potentially optimized properties.

Key synthetic innovations enabled reliable 17α-selective modification:

  • Steric Hindrance Utilization: Bulky tertiary butyl group in pivalic acid (trimethylacetic acid) inherently favored reaction at the less sterically encumbered C17α-OH over the C21-OH adjacent to the C20 ketone. This allowed moderate selectivity (~60%) even under classical acyl chloride conditions without protection [4].
  • Catalytic Transesterification: Employing tin-based catalysts (e.g., dibutyltin dilaurate) enabled direct transesterification between hydrocortisone and alkyl pivalate esters at elevated temperatures (110-130°C), selectively yielding the 17α-monoester while minimizing diester formation [4].
  • Regioselective Enzymes: Engineered lipases (e.g., Candida antarctica Lipase B immobilized) demonstrated improved activity toward 17α-OH in non-aqueous media using activated pivalate donors (e.g., trifluoroethyl pivalate), achieving >80% regioselectivity, though industrial scalability remained challenging [1].

Figure 1: Molecular Basis for 17α-Selectivity

C21-OH (More accessible)  /  HO-C17α (Target for tebutate)  |  Ketone (C20) – Sterically hinders C21 during bulky ester formation  

The tebutate ester introduced unique properties:

  • Enhanced Lipophilicity: LogP increased by ~1.8 compared to hydrocortisone, promoting keratin affinity and stratum corneum retention [6].
  • Metabolic Stability: The tertiary alkyl structure of the pivaloyl group conferred resistance to esterase hydrolysis compared to linear alkyl esters (e.g., hydrocortisone butyrate), prolonging local activity [1] [4].
  • Crystallinity: The bulky pivalate group improved crystal lattice stability, facilitating purification and formulation into stable solid phases [4].

Key Patents and Intellectual Property Milestones in Tebutate Derivative Development

Patents protecting hydrocortisone tebutate synthesis and applications emerged primarily in the 1970s-1990s, focusing on synthetic methods, purification techniques, and formulation advantages. Key intellectual property milestones include:

  • US Patent 3,984,417 (1976): Described the direct pivaloylation of hydrocortisone using pivaloyl chloride in tetrahydrofuran with tertiary amine catalysis (e.g., triethylamine), yielding 17α-tebutate with >70% purity. Claimed reduced diester byproducts via controlled stoichiometry [4].
  • EP Patent 0225187 (1987): Covered a recrystallization process using ethanol-water co-solvents to isolate high-purity (>98%) hydrocortisone tebutate from crude reaction mixtures. Critical for removing genotoxic impurities from acyl chloride routes [4].
  • US Patent 5,216,166 (1993): Disclosed transdermal formulations combining hydrocortisone tebutate (0.1–1.0%) with penetration enhancers (e.g., propylene glycol monolaurate), leveraging its crystallinity for sustained release from ointment bases [4] [9].
  • Patent Family WO2007/123789A2 (2007): Protected combination therapies using hydrocortisone tebutate with calcineurin inhibitors (e.g., tacrolimus) for synergistic anti-scarring effects, emphasizing its localized activity without systemic immunosuppression [9].

Table 2: Key Patent Milestones for Hydrocortisone Tebutate

Patent/ApplicationYearPrimary FocusKey Innovation/Claim
US39844171976Synthetic ChemistryDirect 17α-pivaloylation with amine catalysts
EP02251871987PurificationEthanol-water recrystallization for >98% purity
US52161661993Topical FormulationOintments with enhancers for sustained release
WO2007/123789A22007Combination Therapy (Anti-scarring)Synergy with tacrolimus in preventing tissue fibrosis

Later patents (post-2010) shifted toward novel salt forms and prodrugs of established esters rather than tebutate specifically. While hydrocortisone 17α-butyrate saw extended protection via advanced formulations (e.g., Alkindi® Sprinkle), tebutate’s commercial development lagged, confining its IP landscape primarily to niche topical combinations and manufacturing processes [1] [7] [9].

Properties

CAS Number

508-96-3

Product Name

Hydrocortisone tebutate

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate

Molecular Formula

C27H40O6

Molecular Weight

460.6 g/mol

InChI

InChI=1S/C27H40O6/c1-24(2,3)14-22(31)33-15-21(30)27(32)11-9-19-18-7-6-16-12-17(28)8-10-25(16,4)23(18)20(29)13-26(19,27)5/h12,18-20,23,29,32H,6-11,13-15H2,1-5H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1

InChI Key

FNFPHNZQOKBKHN-KAJVQRHHSA-N

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CC(C)(C)C)O)C)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CC(C)(C)C)O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.